5-Phenylpyrrolidine-2,4-dione
Overview
Description
5-Phenylpyrrolidine-2,4-dione is a compound with the molecular weight of 175.19 . It is a powder in physical form . The IUPAC name for this compound is 5-phenyl-2,4-pyrrolidinedione .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for increased three-dimensional (3D) coverage .Physical and Chemical Properties Analysis
This compound has a melting point of 126-128 degrees Celsius . It is stored at a temperature of -10 degrees Celsius .Scientific Research Applications
Inhibitors of Steroid Sulphatase
5-Phenylpyrrolidine-2,4-dione derivatives have been studied for their potential as steroid sulphatase inhibitors. These compounds, specifically modified dialkyl 3-phenylpyrrolidine-2, 5-diones, were aimed at binding well to the active site of the steroid sulphatase enzyme. One such compound demonstrated twice the potency of the known inhibitor danazol (Hassanzadeh, Smith, & Nicholls, 2006).
Synthesis and Bioactivities of Derivatives
Research has been conducted on the synthesis of various (S)-5-benzylpyrrolidine-2,4-dione derivatives due to their simplicity and promising bioactivities. These derivatives are versatile scaffolds with a unique structural feature, responsible for the diversity of their biological importance (Zulkifli et al., 2022).
Antimicrobial Activity
1-Phenylpyrrolidine-2, 5-diones and related compounds have shown significant antimicrobial activity. For example, some derivatives are particularly active against Sclerotinia sclerotiorum and Botrytis cinerea, with specific structural features essential for high antifungal activity (Fujinami, Ozaki, Nodera, & Tanaka, 1971; Fujinami, Ozaki, Nodera, & Tanaka, 1972).
Safety and Hazards
Future Directions
The future directions for 5-Phenylpyrrolidine-2,4-dione and its derivatives could involve further exploration of their biological profiles and potential applications in drug design . The stereogenicity of carbons in the pyrrolidine ring could be a significant feature to explore, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
It’s known that natural tetramates, structurally featured with a tetramic acid (pyrrolidine-2,4-dione) moiety, are discovered from diverse organism resources exhibiting a broad range of bioactivities such as antibiotic, antitumor, antifungal and antiviral .
Result of Action
Some pyrrolidine-2,4-dione derivatives have been found to possess moderate to good inhibitory activities against plant growth .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrrolidine derivative.
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other pyrrolidine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-phenylpyrrolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-8-6-9(13)11-10(8)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJFPBAFFVDNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874155 | |
Record name | 5-PHENYL-2,4-PYRROLIDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19860-27-6 | |
Record name | 5-PHENYL-2,4-PYRROLIDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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